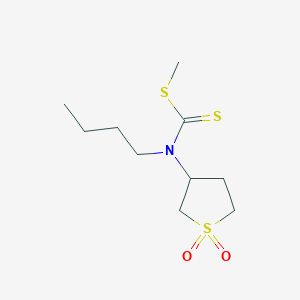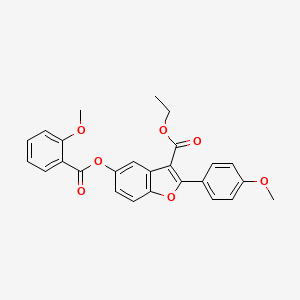
methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate is a chemical compound with the molecular formula C10H19NO2S3 and a molecular weight of 281.5 g/mol . This compound is part of the dithiocarbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate typically involves the reaction of a dithiocarbamate precursor with a suitable electrophile. One common method involves the use of sodium N-ethyl-N-phenyldithiocarbamate (NaL) as a starting material . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent enzymes and pathways, leading to antimicrobial and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dithiocarbamates such as sodium N-ethyl-N-phenyldithiocarbamate and zinc diethyldithiocarbamate .
Uniqueness
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antioxidant activities make it a valuable compound for various applications .
Propriétés
Numéro CAS |
321580-87-4 |
|---|---|
Formule moléculaire |
C10H19NO2S3 |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C10H19NO2S3/c1-3-4-6-11(10(14)15-2)9-5-7-16(12,13)8-9/h9H,3-8H2,1-2H3 |
Clé InChI |
KOILCBJGVGUPAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1CCS(=O)(=O)C1)C(=S)SC |
Solubilité |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
![Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-](/img/structure/B11609796.png)
![1-[(3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11609822.png)
![2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11609827.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11609832.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B11609833.png)
![3-[1-(3,5-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609834.png)

![(5E)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11609848.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11609856.png)
![3-methyl-4-(5-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11609861.png)
![methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11609869.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609874.png)
![2-{[(E)-{3-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609878.png)
